molecular formula C13H8N2O2 B572779 5-(2-Cyanophenyl)nicotinic acid CAS No. 1263377-60-1

5-(2-Cyanophenyl)nicotinic acid

Cat. No.: B572779
CAS No.: 1263377-60-1
M. Wt: 224.219
InChI Key: ZDZSTNJZTGNOQM-UHFFFAOYSA-N
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Description

5-(2-Cyanophenyl)nicotinic acid is a synthetic organic compound featuring a nicotinic acid core substituted with a 2-cyanophenyl group. This structure classifies it as a derivative of nicotinic acid (vitamin B3), a precursor to essential coenzymes NAD and NADP involved in redox reactions . As a multifunctional molecule containing both a carboxylic acid and a nitrile group, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Research Applications and Value: The primary research value of this compound lies in its role as a versatile chemical intermediate. The molecule possesses two distinct reactive sites—the carboxylic acid on the pyridine ring and the nitrile on the phenyl ring—that can be selectively modified. This allows researchers to use it as a core scaffold for the synthesis of more complex molecules. Potential research applications include the development of novel pharmaceutical candidates, agrochemicals, and functional materials. Its structural features are similar to those used in creating advanced intermediates for patented active ingredients . Mechanism of Action: The specific biological or chemical mechanism of action of this compound itself is not established and would be dependent on the final compound it is used to create. As an intermediate, its function is to be incorporated into larger target molecules. The nicotinic acid moiety is a key component in biological systems for electron transfer processes, while the cyanophenyl group can influence the molecule's electronic properties and binding affinity. Researchers are encouraged to investigate its properties and behavior within their specific experimental systems. Note: This product is intended for research purposes and laboratory use only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-(2-cyanophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-6-9-3-1-2-4-12(9)10-5-11(13(16)17)8-15-7-10/h1-5,7-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZSTNJZTGNOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679484
Record name 5-(2-Cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263377-60-1
Record name 5-(2-Cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Nicotinic Acid Frameworks

General Synthetic Strategies for Pyridine (B92270) Carboxylic Acid Analogues

The construction of the pyridine ring and the introduction of various functional groups are key challenges in the synthesis of nicotinic acid analogues. Several methods have been developed to address these challenges, ranging from classical condensation reactions to modern cross-coupling techniques.

Multicomponent Condensation Approaches for Substituted Pyridines

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyridines from simple starting materials in a single step. These reactions involve the condensation of three or more reactants to form a complex product, often with the formation of multiple new bonds.

One notable example is the two-step process involving a multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids to produce β-methoxy-β-ketoenamides. These intermediates can then undergo a subsequent cyclocondensation reaction to yield highly functionalized 4-hydroxypyridine (B47283) derivatives. nih.govresearchgate.net This method demonstrates broad substrate scope, allowing for the synthesis of differentially substituted enantiopure pyridines in moderate to good yields. nih.govresearchgate.net

Another approach utilizes the Doebner-type condensation of aminopyrazoles, aldehydes, and pyruvic acid to synthesize pyrazolopyridine carboxylic acids. beilstein-journals.org This three-component reaction, often followed by an Ugi four-component reaction, provides a pathway to diverse pyrazolo[3,4-b]pyridine scaffolds. beilstein-journals.org The Knoevenagel condensation is another key reaction that initiates the multicomponent synthesis of various substituted pyridines and related heterocyclic systems. bohrium.com This reaction, involving carbonyl compounds and active methylene (B1212753) reagents, can lead to the formation of a wide array of functionalized pyridine derivatives. bohrium.comnih.govnih.gov

Reaction TypeReactantsKey Intermediates/ProductsReference
Alkoxyallene MCRAlkoxyallenes, Nitriles, Carboxylic Acidsβ-methoxy-β-ketoenamides, 4-Hydroxypyridines nih.govresearchgate.net
Doebner-type CondensationAminopyrazoles, Aldehydes, Pyruvic AcidPyrazolopyridine Carboxylic Acids beilstein-journals.org
Knoevenagel CondensationCarbonyl Compounds, Active Methylene ReagentsSubstituted Pyridines bohrium.comnih.govnih.gov

Functionalization of the Pyridine Ring System

Direct functionalization of the pyridine ring presents a significant challenge due to its electron-deficient nature and the coordinating ability of the nitrogen atom. rsc.org However, various strategies have been developed to overcome these hurdles and introduce functional groups at specific positions.

One approach involves the activation of the pyridine ring through the formation of a complex with a transition metal, such as tungsten. nih.gov This polarization of the pyridine ring facilitates regio- and stereoselective reactions with a range of nucleophiles, leading to highly functionalized piperidines. nih.gov Another method utilizes the formation of heterocyclic phosphonium (B103445) salts to selectively transform C-H bonds at the 4-position of pyridines into C-PPh₃⁺ groups, which can then be converted to other functionalities. acs.org

Recent advancements in photochemistry have also provided novel methods for pyridine functionalization. A photochemical approach enables the functionalization of pyridines with radicals derived from allylic C-H bonds, leading to the formation of new C(sp²)-C(sp³) bonds. acs.org This method leverages the reactivity of pyridinyl radicals generated through single-electron reduction of pyridinium (B92312) ions. acs.org

Targeted Synthesis of Aryl-Substituted Nicotinic Acids

The introduction of aryl groups onto the nicotinic acid framework is a key strategy for modifying its biological activity and physicochemical properties. Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for this purpose.

Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate, is a widely used method for forming carbon-carbon bonds. researchgate.netrsc.org This reaction is particularly valuable for the synthesis of aryl-substituted nicotinic acids due to its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.netrsc.org For instance, 5-bromonicotinic acid can be effectively coupled with various arylboronic acids on a solid support to generate libraries of 5-substituted nicotinic acid derivatives. researchgate.net

In addition to the classic Suzuki-Miyaura coupling, decarboxylative cross-coupling reactions have been developed as an alternative approach. These reactions utilize readily available (hetero)aromatic carboxylic acids as coupling partners, offering a more sustainable synthetic route. manchester.ac.uk A one-pot protodecarboxylation-bromination-Suzuki coupling sequence has been successfully employed for the C3-arylation of nicotinic acids, providing access to polysubstituted 3,4-diarylated pyridines. rsc.orgrsc.org

ReactionReactantsCatalyst/ReagentsProductReference
Suzuki-Miyaura Coupling5-Bromonicotinic acid, Arylboronic acidPd catalyst, Base5-Aryl-nicotinic acid researchgate.net
Decarboxylative Suzuki-Miyaura CouplingAromatic carboxylic acid, Arylboronic acidPd catalyst, Oxidant (e.g., I₂)Biaryl compound manchester.ac.uk
One-pot Protodecarboxylation-Bromination-Suzuki CouplingNicotinic acid, Brominating agent, Arylboronic acidPd catalyst, Base3-Aryl-pyridine rsc.orgrsc.org

Introduction and Modification of the Cyanophenyl Moiety

The cyanophenyl group is a key structural feature of 5-(2-Cyanophenyl)nicotinic acid. Its introduction and subsequent modifications are crucial steps in the synthesis of this target molecule and its analogues.

Cyanation Reactions

Cyanation, the introduction of a cyano (-CN) group, is a fundamental transformation in organic synthesis. wikipedia.org Various methods exist for the cyanation of aryl rings. The Rosenmund-von Braun reaction, a classic method, utilizes copper(I) cyanide to convert aryl halides to aryl nitriles. wikipedia.org More modern approaches employ palladium or nickel catalysts with cyanide sources like potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂). wikipedia.orgorganic-chemistry.org

Electrophilic cyanation offers an alternative strategy, particularly for electron-rich arenes. scielo.bryoutube.com Reagents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can serve as an electrophilic cyanide source. scielo.br For pyridine systems, direct cyanation can be achieved by activating the ring, for example, through the formation of an N-oxide or by using a sterically demanding leaving group on the nitrogen atom. youtube.com

Cyanation MethodSubstrateReagentCatalystReference
Rosenmund-von BraunAryl halideCuCN- wikipedia.org
Palladium-catalyzedAryl halideKCN or Zn(CN)₂Pd catalyst wikipedia.orgorganic-chemistry.org
Nickel-catalyzedAryl halideBenzyl cyanide or acetonitrileNi catalyst wikipedia.org
Electrophilic CyanationElectron-rich areneNCTS- scielo.br
Regioselective Introduction of Aryl-Nitrile Groups

The introduction of an aryl-nitrile group at a specific position on the nicotinic acid scaffold is a critical step in the synthesis of compounds like this compound. This is often achieved through modern cross-coupling reactions, which allow for the precise formation of carbon-carbon bonds.

A prevalent method for this transformation is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction typically involves the coupling of a halogenated nicotinic acid derivative with an appropriately substituted arylboronic acid in the presence of a palladium catalyst. For instance, 5-bromonicotinic acid can be reacted with 2-cyanophenylboronic acid to yield the desired this compound. google.com The choice of catalyst, ligands, base, and solvent system is crucial for the success of this reaction, influencing both the yield and purity of the product. Research has demonstrated that palladium diacetate, combined with specific phosphine (B1218219) ligands like tris(o-tolyl)phosphine, and a base such as sodium carbonate, in a mixed solvent system of dimethoxyethane and water, can effectively facilitate this coupling. nih.gov

Another approach involves the metalation of the nicotinic acid ring followed by reaction with an electrophile. The use of mixed metal-amido bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), can achieve regioselective magnesiation of the pyridine ring. uni-muenchen.de The presence of a Lewis acid, like BF3·OEt2, can influence the position of metalation, thereby directing the subsequent functionalization. uni-muenchen.de

Esterification and Hydrolysis Techniques for Carboxylic Acid Protection and Deprotection

The carboxylic acid group of nicotinic acid is often protected during synthetic sequences to prevent it from interfering with reactions targeting other parts of the molecule. Esterification is a common strategy for this purpose.

Esterification: The Fischer esterification, where the carboxylic acid is treated with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid or tosic acid), is a classic method for forming esters. masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction towards the ester product. masterorganicchemistry.com For nicotinic acid derivatives, protecting the carboxylic acid as a methyl or ethyl ester is common. nih.gov For example, 5-aminonicotinic acid can be protected as its ethyl ester before further transformations. nih.gov In some cases, more robust protecting groups like tert-butyl esters are used, which can be introduced by reacting the corresponding acid chloride with tert-butanol. acs.org

Hydrolysis: Once the desired chemical modifications on the nicotinic acid framework are complete, the ester protecting group is removed through hydrolysis to regenerate the carboxylic acid. This is typically achieved by treating the ester with an aqueous acid or base. Alkaline hydrolysis, or saponification, using a base like sodium hydroxide, is a widely used method. nih.gov For instance, 5-azidonicotinic acid ethyl ester is hydrolyzed to 5-azidonicotinic acid using alkaline conditions. nih.gov Acid-catalyzed hydrolysis is also effective, though care must be taken to avoid unwanted side reactions, especially with sensitive functional groups present in the molecule. google.com

Efficient and Scalable Synthetic Routes for Analogues

The development of efficient and scalable synthetic routes is paramount for producing analogues of this compound for research and potential commercial applications. This involves optimizing reaction conditions to improve yields and streamlining processes to be suitable for large-scale production.

Process Optimization and Yield Enhancement

Process optimization focuses on refining reaction parameters to maximize the yield and purity of the desired product while minimizing waste and cost. For the synthesis of nicotinic acid analogues, several factors are considered:

Reaction Time and Temperature: Optimizing the duration and temperature of a reaction can significantly impact the outcome. For instance, in the hydrolysis of nitriles to carboxylic acids, controlling the reaction time is crucial to prevent the degradation of the product. google.com

Solvent Choice: The solvent can influence reaction rates and selectivity. In some cases, azeotropic removal of water using a suitable solvent can drive a reaction to completion. acs.org

Catalyst Loading: In catalytic reactions like the Suzuki coupling, minimizing the amount of expensive palladium catalyst without compromising the yield is a key optimization goal.

Work-up and Purification: Streamlining the purification process, for example, by using crystallization instead of chromatography, can make a synthesis more scalable. acs.org

A notable example of process optimization is in the hydrolysis of nitrile precursors to nicotinic acid. While chemical hydrolysis with strong acids can be effective, it often requires harsh conditions and can lead to byproducts. google.com Biocatalytic methods using nitrilase enzymes are emerging as a greener and more efficient alternative. frontiersin.orgnih.gov Researchers have engineered nitrilases with improved catalytic efficiency and stability, enabling the conversion of 3-cyanopyridine (B1664610) to nicotinic acid with high yields under mild conditions. frontiersin.org Fed-batch reaction strategies have been employed to achieve high product concentrations, making the process more industrially viable. nih.gov

Use of Specific Catalytic Systems and Reagents

The selection of appropriate catalysts and reagents is fundamental to the successful synthesis of this compound and its analogues.

Palladium Catalysts in Cross-Coupling Reactions: As mentioned, palladium catalysts are central to Suzuki-Miyaura cross-coupling reactions. Different palladium sources, such as palladium diacetate (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), are used in combination with various phosphine ligands. nih.gov The choice of ligand can influence the efficiency of the catalytic cycle. For example, tris(o-tolyl)phosphine has been used effectively in the synthesis of related phenyl-substituted pyridines. nih.gov

Catalysts for Nitrile Hydrolysis: While chemical hydrolysis using strong acids like sulfuric acid is a traditional method, it can be fraught with issues of low yield and product degradation. google.com A more modern and efficient approach involves the use of nitrilase enzymes. researchgate.net These biocatalysts can selectively hydrolyze the nitrile group to a carboxylic acid under mild, aqueous conditions, often with high regioselectivity and enantioselectivity. researchgate.netresearchgate.net The use of whole-cell biocatalysts containing nitrilase has shown great promise for the industrial-scale production of nicotinic acid from 3-cyanopyridine. frontiersin.orgnih.gov

Reagents for Esterification and Amidation: For the protection of the carboxylic acid group, common esterification methods like the Fischer esterification utilize acid catalysts such as sulfuric acid. masterorganicchemistry.com For the formation of amides from carboxylic acids, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) are frequently employed for direct, one-pot transformations. Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using thionyl chloride (SOCl2) before reaction with an amine.

Below is a table summarizing some of the key catalytic systems and reagents used in the synthesis of nicotinic acid analogues.

Reaction TypeCatalyst/ReagentPurpose
Suzuki-Miyaura CouplingPd(OAc)2 / tris(o-tolyl)phosphineC-C bond formation
Suzuki-Miyaura CouplingPd(PPh3)4C-C bond formation
Nitrile HydrolysisSulfuric AcidConversion of nitrile to carboxylic acid
Nitrile HydrolysisNitrilase (enzyme)Biocatalytic conversion of nitrile to carboxylic acid
EsterificationH2SO4 (catalyst)Protection of carboxylic acid
AmidationEDC / HOBtAmide bond formation
Acid Chloride FormationSOCl2Activation of carboxylic acid

Molecular Design and Structure Activity Relationship Sar Investigations

Design Principles for Pyridine (B92270) Carboxylic Acid Derivatives

The core structure, a nicotinic acid scaffold substituted with a cyanophenyl group, is a deliberate design choice. Nicotinic acid itself is a known ligand for the Hydroxycarboxylic Acid Receptor 2 (HCAR2), and derivatives are explored to enhance potency, selectivity, and other pharmacological properties.

The placement of the cyano group on the phenyl ring is a critical design element that significantly influences the molecule's interaction with its target. While specific SAR data for the ortho-cyano isomer on HCAR2 is not extensively published, the principles of positional isomerism can be understood from related compounds.

Ortho Position: The ortho position, as seen in 5-(2-Cyanophenyl)nicotinic acid, places the electron-withdrawing nitrile group in close proximity to the biaryl linkage. This can influence the rotational barrier between the two aromatic rings, potentially locking the molecule into a specific, lower-energy conformation that may be optimal for receptor binding.

Meta and Para Positions: Studies on related structures, such as inhibitors of Nicotinamide (B372718) N-Methyltransferase (NNMT), have shown that the geometry of the binding pocket can favor one isomer over another. For instance, a para-cyano substituent was found to be more potent than a meta-cyano substituent, highlighting the sensitivity of molecular recognition to the substituent's position. This principle underscores that the precise positioning of the cyano group is key to aligning with specific interaction points within a receptor's binding site. The existence of various isomers, such as 5-(4-Cyanophenyl)nicotinic acid (para) and 6-(3-Cyanophenyl)nicotinic acid (meta), demonstrates the exploration of this chemical space by researchers. bldpharm.combldpharm.com

The three-dimensional conformation of this compound is a crucial determinant of its biological activity. Conformational analysis focuses on the spatial arrangement of the atoms, particularly the relative orientation of the pyridine and cyanophenyl rings.

Structure-Activity Relationships on Defined Molecular Targets (In Vitro)

The primary molecular target for nicotinic acid and its derivatives is the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A. nih.govwikipedia.org This G protein-coupled receptor (GPCR) is expressed in adipocytes and immune cells and is responsible for the antilipolytic effects of niacin. biorxiv.orgacs.org

Pyridinecarboxylic acids, the class to which this compound belongs, are recognized as agonists of HCAR2. Agonist binding initiates a signaling cascade inside the cell. The design of analogues like this compound aims to modulate this agonist activity, potentially improving potency and selectivity over the parent compound, niacin. nih.gov

Research and molecular modeling have identified several structural features essential for the binding and activation of the GPR109A receptor. nih.gov A general pharmacophore model for GPR109A agonists includes an aromatic system with a carboxylic acid group and a hydrogen bond acceptor in the meta-position relative to the carboxylate. fu-berlin.de

Key Determinants for GPR109A Agonism

Structural Feature Role in Binding and Activation
Carboxylic Acid Moiety Essential for activity; forms a critical salt-bridge interaction with Arginine 111 in the binding pocket. fu-berlin.de
Aromatic Ring System Participates in π-π stacking interactions with aromatic residues like Phenylalanine 276 and Tryptophan 91, anchoring the ligand. fu-berlin.de
Hydrogen Bond Acceptor A short hydrogen bond acceptor (like the pyridine nitrogen) meta to the carboxyl group enhances selectivity for GPR109A. fu-berlin.de

| Planar Pharmacophore | The binding pocket is relatively restricted, favoring planar ligands with a maximum length of approximately 8 Å. nih.govebi.ac.uk |

The structure of this compound fits this model well. It possesses the essential carboxylic acid and a pyridine ring where the nitrogen acts as a hydrogen bond acceptor meta to the carboxylate. The addition of the cyanophenyl group introduces further aromatic surface for potential interactions within the receptor.

The specific interactions between the ligand and the receptor are fundamental to its agonist activity.

Carboxylate Moiety: The negatively charged carboxylate group is arguably the most critical feature for GPR109A activation. It forms a strong ionic bond, or salt-bridge, with the positively charged side chain of Arginine 111 (Arg111) located in the third transmembrane helix of the receptor. fu-berlin.de This interaction is considered the key trigger for the conformational change in the receptor that leads to its activation. The absolute necessity of this group is demonstrated by the fact that its replacement, for instance with an amide group as in nicotinamide, completely abolishes agonist activity at GPR109A. nih.govresearchgate.net

Aromatic Ring Interactions: The binding pocket of GPR109A is lined with several aromatic amino acid residues. The pyridine ring of the nicotinic acid core, along with the attached phenyl ring of the substituent, is positioned to interact with these residues. biorxiv.org Key aromatic residues involved in ligand binding include Tryptophan 91 (Trp91), Phenylalanine 276 (Phe276), and Tyrosine 284 (Tyr284). fu-berlin.deresearchgate.net These interactions, primarily van der Waals forces and π-π stacking, stabilize the ligand within the binding site and contribute to its affinity. fu-berlin.deresearchgate.net The cyanophenyl group in this compound provides an additional aromatic surface that can engage in these crucial stacking interactions, potentially enhancing binding affinity compared to nicotinic acid alone.

Key Amino Acid Interactions for GPR109A Agonists

Interacting Residue Location Type of Interaction Interacting Ligand Moiety
Arginine 111 (Arg111) Transmembrane Helix 3 Salt-Bridge / Ionic Bond Carboxylate Group fu-berlin.de
Tryptophan 91 (Trp91) Extracellular Loop 1 Aromatic (π-π) Stacking Aromatic Ring System fu-berlin.de
Phenylalanine 276 (Phe276) Transmembrane Helix 7 Aromatic (π-π) Stacking Aromatic Ring System fu-berlin.deresearchgate.net
Serine 178 (Ser178) Extracellular Loop 2 Hydrogen Bond Pyridine Nitrogen

| Tyrosine 284 (Tyr284) | Transmembrane Helix 7 | Aromatic Stacking / H-Bond | Aromatic Ring / Carboxylate fu-berlin.deresearchgate.net |

Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) Agonism/Antagonism

Impact of Substitutions on Receptor Selectivity and Potency

Early investigations focused on understanding how different chemical groups attached to the core structure of this compound and its subsequent elaborations influence its ability to bind to the LFA-1 receptor and inhibit its function. The primary goal was to enhance potency against LFA-1 while ensuring selectivity over other related integrins, such as Mac-1 (Macrophage-1 antigen).

The core structure, which evolved into a spirocyclic hydantoin (B18101), features several key regions where substitutions can dramatically alter biological activity. These include the N-1 and N-3 positions of the hydantoin ring and the pendant aromatic rings.

Key findings from these SAR studies include:

The Nicotinic Acid Moiety: The carboxylic acid group on the nicotinic acid ring is crucial for activity. It is believed to interact with a key residue in the LFA-1 binding pocket.

The 3,5-Dichlorophenyl Group: This group, attached at the N-3 position of the hydantoin, fits into a hydrophobic pocket of the LFA-1 receptor. The dichloro substitution pattern was found to be optimal for maximizing potency.

N-1 Methylation: The presence of a methyl group at the N-1 position of the hydantoin ring was found to be favorable for potency.

The selectivity of these compounds for LFA-1 over the related integrin Mac-1 was a critical aspect of the optimization process. Some compounds showed over 100-fold selectivity for LFA-1, a desirable characteristic for minimizing off-target effects. portico.org

Table 1: Impact of Substitutions on LFA-1 Inhibitory Potency

CompoundKey SubstitutionsLFA-1/ICAM-1 Adhesion IC50 (nM)Reference
1 Thiophenecarboxylic acid linker2.5 lookchem.com
2 Nicotinic acid linker2.5 lookchem.com
3 N-1 Unsubstituted15 nih.gov
4 N-1 Methyl2.5 nih.gov

This table illustrates how modifications, such as the nature of the acidic linker and substitution on the hydantoin core, influence the inhibitory potency of this class of LFA-1 antagonists.

Leukocyte Function-Associated Antigen-1 (LFA-1) Antagonism

LFA-1 is a critical cell adhesion molecule involved in immune responses. ashpublications.orgresearchgate.net Its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) allows for the trafficking and activation of leukocytes, which are key processes in many inflammatory and autoimmune diseases. portico.orgnih.gov Therefore, blocking the LFA-1/ICAM-1 interaction with small molecule antagonists represents a promising therapeutic strategy. researchgate.netmdpi.com

Structural Evolution Leading to Potent Spirocyclic Hydantoin Antagonists

The development of potent LFA-1 antagonists from the this compound series involved a significant evolution in chemical structure, culminating in a class of highly effective spirocyclic hydantoin antagonists. researchgate.netscispace.comacs.org

The synthetic strategy involved several key steps:

Knoevenagel Condensation: The synthesis begins with a Knoevenagel condensation of a hydantoin precursor with 4-cyanobenzaldehyde. This reaction forms a benzylidene hydantoin intermediate with the desired (E)-double bond stereochemistry. researchgate.net

Azomethine Ylide Cycloaddition: A subsequent nih.govCurrent time information in Bangalore, IN.-dipolar cycloaddition reaction with an azomethine ylide, generated from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, constructs the spirocyclic pyrrolidine (B122466) core. This step is highly diastereoselective, yielding the desired stereochemistry at the spiro center. researchgate.netresearchgate.net

Coupling with the Nicotinic Acid Moiety: The final key step involves the coupling of the spirocyclic hydantoin core with a derivative of nicotinic acid, such as 6-chloronicotinic acid. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. lookchem.comacs.org

This synthetic route led to the identification of clinical candidates such as 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid. acs.orgnih.govacs.org

Pharmacophore Elucidation for LFA-1 Binding

Understanding the key chemical features responsible for a molecule's biological activity—its pharmacophore—is essential for rational drug design. mdpi.com For this series of LFA-1 antagonists, X-ray crystallography and SAR studies revealed the critical interactions with the LFA-1 protein. acs.orgresearchgate.net

These compounds bind to an allosteric site on the I-domain of LFA-1, known as the IDAS (I-Domain Allosteric Site). acs.orgresearchgate.net This binding mode prevents the conformational changes required for LFA-1 to adopt its high-affinity state for ICAM-1.

The key elements of the pharmacophore include:

A Carboxylic Acid Group: This acidic moiety forms a critical salt bridge or hydrogen bond interaction within the binding site.

Two Aromatic Rings: The 3,5-dichlorophenyl ring and the 4-cyanophenyl ring occupy distinct hydrophobic pockets and engage in favorable π-π interactions. acs.org

A Hydrogen Bond Acceptor: The carbonyl groups of the hydantoin ring act as hydrogen bond acceptors.

A Defined Stereochemistry: The specific (5S, 9R) stereochemistry of the spirocyclic core is essential for precise positioning of the key interacting groups within the LFA-1 binding pocket.

In Vitro and Ex Vivo Potency Correlations

A crucial step in drug development is to ensure that the activity observed in isolated biochemical or cell-based assays (in vitro) translates to a more physiologically relevant setting, such as in whole blood (ex vivo). nih.govnih.gov For the spirocyclic hydantoin LFA-1 antagonists, a strong correlation between in vitro and ex vivo potency was demonstrated. acs.orgnih.gov

In vitro potency was typically measured using cell adhesion assays, where the compounds' ability to inhibit the adhesion of T-cells to ICAM-1 is quantified. acs.org Ex vivo potency was often assessed in a whole blood assay, which measures the inhibition of a relevant biological process in the presence of all blood components.

Table 2: Correlation of In Vitro and Ex Vivo Potency for LFA-1 Antagonists

CompoundIn Vitro Adhesion Assay IC50 (nM)Ex Vivo (Whole Blood Assay) IC50 (nM)Reference
Clinical Candidate 1 2.560 lookchem.com
Clinical Candidate 2 1.8120 nih.gov

This table demonstrates the strong correlation between the in vitro and ex vivo potencies of lead compounds, a key indicator of their potential for in vivo efficacy.

Exploration of Other In Vitro Protein Targets and Their SAR Profiles

To ensure that a drug candidate is safe and effective, it is important to assess its selectivity—its tendency to interact with its intended target versus other proteins in the body. For the LFA-1 antagonists derived from the this compound scaffold, selectivity was evaluated against other members of the integrin family, particularly Mac-1 (also known as αMβ2 or CR3), which shares the same β2 subunit as LFA-1 (αLβ2). mdpi.com

The SAR studies revealed that certain structural modifications could enhance selectivity for LFA-1 over Mac-1. For example, some of the optimized diaminopropionic acid derivatives, which were early-stage analogs, showed a significant preference for inhibiting the LFA-1/ICAM-1 interaction over the Mac-1/ICAM-1 interaction. portico.org This selectivity is important because Mac-1 has distinct biological functions, and inhibiting it could lead to unwanted side effects.

While the primary focus of the research was on LFA-1, the selectivity profiling against other integrins confirmed that the spirocyclic hydantoin series possesses a favorable selectivity profile, further supporting its development as a targeted therapy. portico.org

Pharmacological and Biological Research in Vitro Investigations

In Vitro Receptor Binding and Functional Assays

In vitro receptor binding and functional assays are crucial for characterizing the interaction of a compound with its molecular targets. These assays help determine the affinity of the compound for a receptor and its functional consequence, such as activating or inhibiting the receptor's signaling pathway.

Radioligand Binding Studies for Affinity Determination

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. These studies utilize a radioactively labeled ligand that is known to bind to the receptor of interest. By measuring the displacement of the radioligand by the test compound, in this case, a derivative of 5-(2-cyanophenyl)nicotinic acid, the binding affinity (often expressed as Ki or IC50) can be determined.

While specific radioligand binding data for this compound is not extensively detailed in the public domain, the general approach involves using agonist radiolabels to preferentially label the high-affinity "agonist-preferring" conformation of the receptor. nih.gov For instance, studies on related G protein-coupled receptors (GPCRs) have used antagonist radiolabels like [3H]-ketanserin and agonist radiolabels such as [125I]-DOI to characterize the binding of various compounds. nih.gov Such studies are essential to confirm that a compound directly interacts with the intended receptor target.

G-Protein Coupled Receptor (GPCR) Activation Assays (e.g., [35S]GTPγS binding, cAMP modulation)

G-protein coupled receptors (GPCRs) are a large family of receptors that play a central role in cellular signaling. nih.gov The activation of these receptors by a ligand, such as nicotinic acid and its derivatives, initiates a cascade of intracellular events, beginning with the binding and activation of G-proteins. nih.govnih.gov

[35S]GTPγS Binding Assays:

The [35S]GTPγS binding assay is a functional assay that measures the activation of G-proteins following receptor stimulation. nih.gov When a GPCR is activated by an agonist, it facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation. nih.gov

Studies on the nicotinic acid receptor, GPR109A (also known as HM74A), have demonstrated that nicotinic acid stimulates [35S]GTPγS binding in a concentration-dependent manner in membranes from various tissues, including adipocytes and spleen. nih.govzen-bio.com This indicates that nicotinic acid acts as an agonist at this specific GPCR. nih.gov The assay can be used to determine the potency (EC50) and efficacy of various nicotinic acid analogs. zen-bio.com It has been shown that the pharmacological profiles of nicotinic acid and related substances in G-protein activation are identical in spleen and adipocyte membranes. nih.gov

cAMP Modulation:

Many GPCRs, upon activation, modulate the activity of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic AMP (cAMP). Depending on the G-protein subtype the receptor is coupled to (e.g., Gi or Gs), this can lead to an inhibition or stimulation of cAMP production, respectively. Derivatives of nicotinic acid have been shown to modulate the activity of certain enzymes and receptors, which can lead to effects like the inhibition of intracellular cyclic adenosine (B11128) monophosphate formation.

Calcium Mobilization Assays

Certain GPCRs, particularly those coupled to the Gq family of G-proteins, trigger the release of intracellular calcium (Ca2+) stores upon activation. nih.gov Calcium mobilization assays are fluorescence-based methods used to measure these changes in intracellular calcium concentration. nih.govphysiology.org These assays are valuable for screening compounds and characterizing their activity at Gq-coupled receptors. nih.gov

Nicotinic acid itself has been linked to calcium mobilization as one of its cellular functions. vivahealthlabs.com While specific data on this compound is limited, fluorescence-based assays measuring calcium mobilization are a standard method to assess the activity of compounds at specific G-protein coupled receptors, such as the metabotropic glutamate (B1630785) receptors mGlu2, mGlu3, and mGlu5. nih.gov These assays can detect agonists, positive allosteric modulators (PAMs), and negative allosteric modulators (NAMs). nih.gov

Enzyme Inhibition Profiling (In Vitro)

Enzyme inhibition profiling is a critical step in drug discovery to understand a compound's mechanism of action and its potential therapeutic applications. This involves testing the compound against a panel of enzymes to determine its inhibitory activity.

Inhibition of Inflammatory Mediators (e.g., COX-2, iNOS, TNF-α, IL-6) in Cellular Models

Inflammation is a complex biological response involving various mediators, including enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comnih.gov

COX-2 Inhibition:

Nicotinic acid derivatives have been synthesized and evaluated for their inhibitory activity against COX-1 and COX-2. nih.gov Some of these compounds have shown potent COX-2 inhibitory activity and high selectivity towards COX-2 over COX-1. nih.gov For instance, certain novel nicotinate (B505614) derivatives have demonstrated COX-2 inhibitory activity equipotent to the well-known COX-2 inhibitor, celecoxib. nih.gov The selectivity index (SI), which is the ratio of IC50 (COX-1)/IC50 (COX-2), is a key parameter in these studies. mdpi.com

iNOS Inhibition:

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), which can contribute to tissue damage in inflammatory conditions. google.com Quinolone derivatives have been investigated as inhibitors of iNOS. google.comgoogle.com The inhibition of iNOS dimerization is a potential mechanism to disrupt its activity. google.com While direct data on this compound is scarce, the general class of nicotinic acid derivatives has been explored for anti-inflammatory properties.

TNF-α and IL-6 Inhibition:

Pro-inflammatory cytokines like TNF-α and IL-6 play a crucial role in the inflammatory cascade. nih.gov Nicotinic acid has been shown to reduce the secretion of TNF-α and IL-6 in human monocytes activated by Toll-like receptor agonists. nih.gov This anti-inflammatory effect is mediated through the GPR109A receptor. nih.gov Furthermore, a meta-analysis of interventional studies concluded that niacin treatment is associated with significant reductions in CRP and TNF-α levels. nih.gov Some novel ibuprofen (B1674241) conjugates have also shown the ability to suppress the production of IL-6 and TNF-α in LPS-induced RAW264.7 cells. mdpi.com

Diacylglycerol O-acyltransferase 2 (DGAT2) Inhibition

Diacylglycerol O-acyltransferase 2 (DGAT2) is an enzyme that plays a key role in the final step of triglyceride synthesis. nih.govnih.gov Inhibition of DGAT2 is a potential therapeutic strategy for conditions like non-alcoholic fatty liver disease (NAFLD). nih.gov

Nicotinic acid has been shown to noncompetitively inhibit DGAT2 activity in HepG2 cells, with an IC50 of 0.1 mM. nih.gov This inhibition leads to a decrease in triglyceride synthesis. nih.gov Kinetic studies have revealed that niacin causes a decrease in the apparent Vmax of the enzyme while the apparent Km remains constant, which is characteristic of noncompetitive inhibition. nih.gov Importantly, niacin selectively inhibits DGAT2 but not DGAT1. nih.gov The inhibition of DGAT2 has been shown to suppress the production of lipid droplets in cellular models. e-dmj.org

Other Relevant Enzyme Targets

Beyond established targets, research into the broader enzymatic interactions of nicotinic acid derivatives, including structures related to this compound, has identified other potential targets. Notably, nicotinamide-based structures are known to interact with Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair and cell signaling. The synthesis of conjugates combining nicotinamide (B372718) and 4-cyanophenyl ring systems has been specifically explored for targeting PARP1.

Additionally, while the core scaffold differs, polo-like kinase 1 (Plk1) has been another enzyme of interest where modifications to an attached phenyl ring have been investigated to optimize interactions. The principle of modifying the phenyl ring to alter binding affinity and inhibitory potency remains a relevant strategy in targeting various enzymes.

Enzyme TargetRelevanceStructural Context
Poly(ADP-ribose) polymerase 1 (PARP1) Involved in DNA repair and cell signaling; a target in cancer therapy.Nicotinamide-based structures, including those with cyanophenyl groups, have been designed as inhibitors.
Polo-like kinase 1 (Plk1) A serine/threonine kinase involved in cell cycle regulation.Modifications to phenyl ring substitutions on related scaffolds have been explored to modulate activity.

Cell-Based Phenotypic Screening (In Vitro)

The anti-inflammatory potential of nicotinic acid and its derivatives has been evaluated in various cell-based models. In studies using human monocytes activated with lipopolysaccharide (LPS), a Toll-like receptor 4 (TLR4) agonist, nicotinic acid significantly reduced the secretion of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.gov Similar inhibitory effects were observed when the monocytes were activated with a TLR2 agonist, heat-killed Listeria monocytogenes. nih.gov

Investigations using the murine macrophage cell line RAW 264.7 have further substantiated these findings. In LPS-stimulated RAW 264.7 cells, various compounds, including nicotinic acid analogs, have been shown to inhibit the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical enzymes in the inflammatory response. mdpi.commdpi.comjmb.or.kr The anti-inflammatory effects are mediated through the GPR109A receptor, and this action is independent of prostaglandin (B15479496) pathways. nih.gov

Table 4.3.1: Effect of Nicotinic Acid (NA) on Cytokine Secretion in LPS-Stimulated Human Monocytes

CytokineTreatment% Reduction (Mean ± SEM)P-value
TNF-α LPS + NA (0.1 mmol/L)49.2 ± 4.5%<0.01
Interleukin-6 (IL-6) LPS + NA (0.1 mmol/L)56.2 ± 2.8%<0.01
MCP-1 LPS + NA (0.1 mmol/L)43.2 ± 3.1%<0.01
Data derived from studies on human monocytes stimulated with LPS (50 ng/ml). nih.gov

The interaction between Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule 1 (ICAM-1) is critical for leukocyte adhesion and migration, representing a key process in inflammatory responses. acs.orgnih.gov Small molecules that disrupt this protein-protein interaction are of significant therapeutic interest.

A notable compound, 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro-[4.4]nonan-7-yl)nicotinic acid (BMS-688521), which incorporates both a cyanophenyl group and a nicotinic acid moiety, has been identified as a highly potent, orally active inhibitor of the LFA-1/ICAM interaction. acs.orgmybiosource.com This compound functions as an antagonist by binding to an allosteric site on the I-domain of LFA-1, which in turn prevents the conformational changes required for binding to ICAM-1. researchgate.net In vitro, BMS-688521 demonstrated significant potency in cell-based adhesion assays. mybiosource.com Furthermore, nicotinic acid itself has been shown to potently inhibit monocyte adhesion to activated human umbilical vein endothelial cells (HUVEC). nih.gov

Table 4.3.2: In Vitro Potency of LFA-1/ICAM Interaction Inhibitor (BMS-688521)

Assay TypeCell TypesIC₅₀
Adhesion Assay Human T-cell / HUVEC2.5 nM
Mixed Lymphocyte Reaction (MLR) Assay Not specified60 nM
Mouse Specific Adhesion Assay Mouse splenocytes / b.END3 (mouse ICAM-1)78 nM
Data sourced from in vitro studies of BMS-688521. mybiosource.com

Neutrophil apoptosis, or programmed cell death, is a crucial process for the resolution of inflammation, preventing tissue damage from the release of cytotoxic contents from necrotic cells. ed.ac.ukwjoud.com Research has shown that nicotinic acid can directly influence this pathway. In cultured human neutrophils, nicotinic acid was found to accelerate apoptosis in a concentration-dependent manner. nih.gov This pro-apoptotic effect was confirmed through multiple assays, including those for phosphatidylserine (B164497) redistribution, caspase-3 activation, and DNA fragmentation, which are hallmarks of apoptosis. nih.gov

The mechanism is receptor-mediated, as the effect was abolished by pertussis toxin, an inhibitor of G(i) proteins. nih.gov This indicates the involvement of the G protein-coupled receptor GPR109A, which is expressed on mature human neutrophils. nih.gov The activation of GPR109A by nicotinic acid leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which appears to be the trigger for promoting apoptosis in these cells. nih.gov This process may involve the post-translational modification of Bcl-2 family proteins, such as the dephosphorylation of the pro-apoptotic protein Bad and the anti-apoptotic protein Mcl-1. nih.gov

Table 4.3.3: Key Events in Nicotinic Acid-Induced Neutrophil Apoptosis

EventObservationImplication
Receptor Activation Nicotinic acid activates GPR109A on mature neutrophils. nih.govInitiates the pro-apoptotic signaling cascade.
G-Protein Signaling The effect is blocked by pertussis toxin. nih.govConfirms the involvement of G(i) proteins.
Second Messenger Intracellular cAMP levels decrease. nih.govReduced cAMP is a key trigger for apoptosis.
Apoptotic Markers Increased caspase-3 activation and DNA fragmentation. nih.govConfirms the induction of programmed cell death.
Downstream Effectors Potential dephosphorylation of Bad and Mcl-1 proteins. nih.govLinks the signal to the core apoptotic machinery.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This analysis is crucial for understanding the structural basis of a ligand's biological activity.

While specific docking studies for 5-(2-Cyanophenyl)nicotinic acid are not extensively detailed in publicly available literature, the binding mode can be inferred from comprehensive studies on nicotinic acid and other ligands at the GPR109A receptor. annualreviews.org The binding pocket of GPR109A is formed by residues from transmembrane (TM) helices TMH2, TMH3, TMH7, and the extracellular loop 2 (ECL2). annualreviews.orgnih.gov

For the nicotinic acid scaffold, a few key interactions are consistently identified as critical:

Carboxylate Group Interaction : The negatively charged carboxylate group of the nicotinic acid moiety is anchored by a salt bridge to the positively charged side chain of Arginine-111 (Arg-111) located in TMH3. nih.govfu-berlin.deresearchgate.net This interaction is considered fundamental for ligand binding and receptor activation, as molecules lacking this acidic group, like nicotinamide (B372718), are inactive. researchgate.net

Pyridine (B92270) Ring Interaction : The heterocyclic pyridine ring is positioned in a pocket where it forms crucial interactions. It is embedded between Tryptophan-91 (Trp-91) at the junction of TMH2 and ECL1, and Phenylalanine-276 (Phe-276) in TMH7. nih.govfu-berlin.de Additionally, a hydrogen bond is typically formed between the pyridine nitrogen and the side chain of Serine-178 in ECL2. nih.govresearchgate.net

The introduction of the 5-(2-cyanophenyl) substituent would place this group within the hydrophobic part of the binding pocket. This bulky aromatic group could form additional stabilizing hydrophobic and π-π stacking interactions with aromatic residues such as Phe180 and Phe276 that line the pocket. biorxiv.org The electron-withdrawing cyano group could potentially act as a hydrogen bond acceptor, further influencing the ligand's orientation and affinity.

Table 1: Predicted Key Residue Interactions for this compound at GPR109A

Ligand MoietyInteracting Receptor ResidueLocationInteraction Type
Carboxylic AcidArginine-111 (Arg-111)TMH3Ionic Bond (Salt Bridge)
Pyridine RingSerine-178 (Ser-178)ECL2Hydrogen Bond
Pyridine RingTryptophan-91 (Trp-91)TMH2/ECL1Aromatic (π-π Stacking)
Pyridine RingPhenylalanine-276 (Phe-276)TMH7Aromatic (π-π Stacking)
2-Cyanophenyl GroupPhenylalanine-180 (Phe-180)ECL2Hydrophobic Interaction
2-Cyanophenyl GroupPhenylalanine-276 (Phe-276)TMH7Hydrophobic Interaction

Docking algorithms generate numerous possible binding orientations (poses) for a ligand within a receptor's active site. To identify the most plausible pose, these are evaluated and ranked using scoring functions. jrespharm.com These functions are mathematical models that estimate the binding free energy of the ligand-protein complex, with lower energy scores (often expressed in kcal/mol) indicating more favorable binding. jrespharm.com

The final docking result provides a ranked list of poses, with the top-ranked pose representing the most probable binding mode. jrespharm.com This scoring is also instrumental in virtual screening, where large libraries of compounds are docked and ranked to prioritize candidates for experimental testing. For a series of nicotinic acid derivatives, docking and scoring could rank them based on their predicted affinity for GPR109A, allowing for the selection of the most promising candidates for synthesis and biological evaluation. jrespharm.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a set of compounds and their biological activities.

QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined activities. For a series of nicotinic acid derivatives, a QSAR model could predict their agonist potency at the GPR109A receptor. researchgate.netnih.gov These models are typically represented by a mathematical equation that can be used to estimate the activity of new, unsynthesized compounds. The predictive power of QSAR models is validated using both internal and external sets of compounds to ensure their reliability. conicet.gov.ar Such models are valuable for streamlining the lead optimization process by focusing synthetic efforts on compounds predicted to have the highest activity. bindingdb.org

The core of a QSAR study is the identification of molecular descriptors that significantly influence biological activity. akjournals.com For nicotinic acid derivatives, several classes of descriptors are important:

Lipophilicity : Descriptors like logP (the logarithm of the partition coefficient) are crucial, as the ligand must cross cell membranes to reach the receptor. The lipophilicity of nicotinic acid derivatives has been shown to correlate with their retention characteristics, which can be used in QSAR models. researchgate.netakjournals.com

Electronic Properties : The electronic nature of substituents has a profound effect on binding. The electron-withdrawing character of the cyano group in this compound, for instance, alters the electronic distribution of the entire molecule, which can enhance binding to electron-deficient targets. Descriptors such as Hammett constants, dipole moments, and electrotopological state indices (E-state) are used to quantify these effects. akjournals.com

Steric/Topological Descriptors : The size, shape, and connectivity of the molecule are critical for a proper fit within the receptor's binding pocket. Topological indices and steric parameters (like molar refractivity) quantify these features. akjournals.com The bulky 2-cyanophenyl group would be a major contributor to these descriptors.

Table 2: Common Physicochemical Descriptors in QSAR for Nicotinic Acid Analogs

Descriptor ClassExample DescriptorsPotential Influence on Activity
LipophilicitylogP, RM0Affects membrane permeability and hydrophobic interactions in the binding pocket.
ElectronicHammett Constant (σ), Dipole Moment, E-state Indices (e.g., SaaN, SdO)Modulates the strength of polar interactions, hydrogen bonds, and charge-based interactions like the salt bridge to Arg-111.
Steric / TopologicalMolar Refractivity (MR), Molecular Weight (MW), Connectivity Indices (χ)Defines the size and shape requirements for optimal fit and complementarity with the receptor binding site.

Molecular Dynamics Simulations to Explore Ligand-Receptor Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net MD simulations are used to assess the stability of the docked pose and to explore the conformational changes in both the ligand and the receptor upon binding. mdpi.comnih.gov

De Novo Drug Design and Virtual Screening for Novel Ligands

The exploration of novel therapeutic agents often begins in the computational realm, where de novo drug design and virtual screening serve as powerful tools to identify and optimize lead compounds. While specific studies focusing exclusively on the de novo design of this compound are not extensively documented in publicly available literature, the principles of these computational methods are widely applied to its structural analogs, particularly in the quest for potent enzyme inhibitors. The cyanophenyl-nicotinic acid scaffold is a recognized pharmacophore, and its derivatives are frequently the subject of virtual screening campaigns and structure-based design.

De novo drug design, which translates to "from the beginning," involves the computational creation of novel molecular structures with a high affinity for a specific biological target. This process often starts with a seed fragment or an empty active site of a protein, and algorithms progressively build a molecule that fits the steric and electronic constraints of the binding pocket.

Virtual screening, on the other hand, involves the computational assessment of large libraries of existing chemical compounds to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. This method is a cost-effective and time-efficient way to narrow down a vast chemical space to a manageable number of candidates for experimental testing.

Research into the biological activities of related compounds, such as 5-(2-Cyanophenyl)nicotinamide, has highlighted the significance of the cyanophenyl group in modulating binding affinity and inhibitory potency. For instance, molecular docking studies are employed to predict the binding modes of these compounds and to rationalize structure-activity relationships (SAR), thereby guiding the design of new analogs with improved selectivity and efficacy.

A notable area of investigation for cyanophenyl-nicotinamide derivatives is the inhibition of Nicotinamide N-Methyltransferase (NNMT), a cytosolic enzyme implicated in various diseases, including cancer and metabolic disorders. The inhibition of NNMT is considered a promising therapeutic strategy, and the cyano group within these structures has been shown to enhance binding to the enzyme's active site. In the development of NNMT inhibitors, bisubstrate analogues that mimic both the nicotinamide substrate and the SAM cofactor have proven to be particularly effective. Computational studies have been instrumental in designing these inhibitors, with some featuring a para-cyano substituted styrene (B11656) moiety demonstrating high potency.

The nicotinamide scaffold is also a cornerstone in the design of inhibitors for Poly(ADP-ribose) polymerase 1 (PARP-1), another key enzyme involved in DNA repair and a target in cancer therapy. mdpi.comnih.gov The design of PARP-1 inhibitors often leverages the nicotinamide moiety of NAD+ to mimic the natural substrate's interaction with the enzyme. mdpi.com Structure-based pharmacophore models, derived from the dynamic features of receptor-ligand interactions, have been used in virtual screening to identify novel chemotypes for PARP-1 inhibition. nih.gov

The following tables present data from computational and experimental studies on analogs of this compound, illustrating the application of these drug design principles.

Table 1: Virtual Screening and Inhibitory Activity of Selected Cyanophenyl-Containing Compounds

Compound/AnalogTarget EnzymeScreening MethodKey Findings
para-cyano-substituted styrene-based inhibitorNNMTStructure-Activity Relationship (SAR)Identified as a highly potent inhibitor with an IC₅₀ value of 3.7 nM.
meta-amide substituted analogNNMTSARFound to be an active inhibitor with an IC₅₀ of 0.013 µM.
para-amide substituted analogNNMTSARShowed a significant decrease in potency with an IC₅₀ of 10.77 µM.

Table 2: Computationally Guided Design of PARP-1 Inhibitors

Inhibitor ScaffoldDesign StrategyComputational MethodOutcome
1H-Thieno[3,4-d]imidazole-4-carboxamideBased on nicotinamide moietyNot SpecifiedResulted in potent inhibitors with anti-proliferative activity against BRCA-deficient cell lines. mdpi.com
Novel ChemotypesDynamic Structure-Based PharmacophoreVirtual Screening & Molecular DockingIdentification of three new PARP-1 inhibitor chemotypes. nih.gov

These examples underscore the utility of computational chemistry in modern drug discovery. While a dedicated de novo design study for this compound may not be published, the extensive research on its close analogs strongly suggests its potential as a valuable scaffold in such computational endeavors for identifying novel therapeutic agents.

Preclinical Research Applications and Investigative Tools

Role as Chemical Probes for Receptor Deorphanization and Target Validation

Chemical probes are essential tools in chemical biology for elucidating the functions of proteins and validating them as potential drug targets. 5-(2-Cyanophenyl)nicotinic acid and its derivatives have shown potential in this area, particularly in the deorphanization of G protein-coupled receptors (GPCRs). Deorphanization is the process of identifying the endogenous ligands for orphan receptors, which are receptors whose natural activating molecules are unknown. frontiersin.org

Nicotinic acid itself is known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). ekb.eg Derivatives like this compound, with altered electronic and steric properties due to the cyanophenyl group, can be used to probe the binding sites of these and other receptors. The cyano group can influence the compound's binding affinity and selectivity for different receptor subtypes. By systematically testing such compounds against a panel of orphan receptors, researchers can identify potential interactions and thus begin the process of deorphanization. frontiersin.orgnih.gov

Once a potential interaction is identified, these chemical probes are instrumental in target validation. This involves confirming that modulating the activity of a specific target, such as a newly deorphanized receptor, has a measurable and desired effect on a biological process relevant to a disease state. For instance, if a derivative of this compound is found to activate a specific orphan receptor, further studies can be conducted to determine the downstream signaling pathways and physiological effects of this activation. This information is crucial for establishing the therapeutic potential of targeting that receptor.

Lead Compound Identification and Optimization in Early-Stage Drug Discovery Research

A "lead compound" in drug discovery is a chemical compound that has shown promising biological activity and serves as a starting point for the development of a new drug. oncodesign-services.com The process of identifying and optimizing lead compounds is a critical phase in preclinical research. This compound and its analogs have been investigated as lead compounds in various therapeutic areas.

The structure of this compound contains key pharmacophoric elements—the nicotinic acid moiety and the cyanophenyl group—that can be systematically modified to improve potency, selectivity, and pharmacokinetic properties. researchgate.net For example, research on inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in cancer and metabolic disorders, has utilized nicotinamide-based structures as a foundation for inhibitor design. The cyanophenyl group, in particular, can be a key feature for enhancing binding affinity to the target enzyme's active site.

The process of lead optimization involves iterative cycles of designing, synthesizing, and testing new analogs. oncodesign-services.com Structure-activity relationship (SAR) studies are conducted to understand how specific chemical modifications affect biological activity. nih.gov For instance, researchers might explore different substitution patterns on the phenyl ring or replace the cyano group with other functional groups to fine-tune the compound's properties. researchgate.net This systematic approach, starting from a lead compound like this compound, can lead to the discovery of highly potent and selective drug candidates. nih.gov

Modification StrategyRationalePotential Outcome
Varying Phenyl Ring Substituents To explore the impact of electronic and steric effects on binding affinity.Enhanced potency and selectivity.
Bioisosteric Replacement of Cyano Group To improve metabolic stability or alter binding interactions.Improved pharmacokinetic profile.
Modification of the Nicotinic Acid Core To optimize interactions with the target protein.Increased biological activity.
Alteration of Linker between Rings To adjust the spatial orientation of key binding groups.Optimized fit within the binding pocket.

Applications in Fragment-Based Lead Discovery (FBLD)

Fragment-based lead discovery (FBLD) is a drug discovery approach that starts with identifying small, low-molecular-weight compounds, or "fragments," that bind to a biological target. nih.govnih.govinrs.ca These fragments, although typically having weak affinity, can be efficiently grown or linked together to produce more potent lead compounds. nih.gov

The structural components of this compound, namely the nicotinic acid and cyanophenyl moieties, can be considered as fragments. In an FBLD approach, these or similar small molecules could be screened against a target of interest. nih.govunimi.it Once a fragment is identified as a "hit," its binding mode is often determined using biophysical techniques like X-ray crystallography. This structural information then guides the "growing" or "linking" of fragments to design larger, more potent molecules. nih.gov For example, if a cyanophenyl-containing fragment is found to bind to a specific pocket on a target protein, medicinal chemists can design analogs that extend from this fragment to interact with adjacent regions of the protein, thereby increasing binding affinity and potency. nih.gov

The key advantage of FBLD is that it allows for a more efficient exploration of chemical space with a smaller library of compounds compared to traditional high-throughput screening. inrs.ca The principles of FBLD can be applied to develop novel inhibitors for various targets by using fragments that are structurally related to this compound.

Development of High-Throughput Screening (HTS) Assays for Analogues

High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly test large numbers of chemical compounds for a specific biological activity. assaygenie.comeddc.sg The development of robust and reliable HTS assays is crucial for efficiently screening libraries of analogues of a lead compound like this compound. eddc.sgresearchgate.net

These assays can be designed to measure various biological responses, from the inhibition of a purified enzyme to the modulation of a cellular pathway. researchgate.net For example, if the goal is to find inhibitors of a specific enzyme, an HTS assay could be developed that uses a fluorescent substrate which, when acted upon by the enzyme, produces a measurable signal. The ability of test compounds, such as analogues of this compound, to reduce this signal would indicate their inhibitory activity.

HTS assays are typically performed in microtiter plates (e.g., 96-well or 384-well formats) and involve automated liquid handling, signal detection, and data analysis. assaygenie.comnih.gov This high degree of automation allows for the screening of thousands of compounds per day. eddc.sg The development of such assays for analogues of this compound would enable the rapid identification of new hits from large compound libraries, which can then be further characterized and optimized in the drug discovery pipeline. nih.govnih.gov

Assay TypePrincipleApplication for Analogues
Biochemical Assay Measures the effect of a compound on a purified biological target (e.g., enzyme, receptor). researchgate.netIdentifying direct inhibitors or activators of a target protein.
Cell-Based Assay Measures the effect of a compound on a specific cellular function or pathway. nih.govnih.govAssessing the compound's activity in a more physiologically relevant context.
Reporter Gene Assay Measures the effect of a compound on the expression of a specific gene.Screening for compounds that modulate a particular signaling pathway.
Binding Assay Measures the ability of a compound to bind to a target protein.Determining the affinity of analogues for the target.

Future Research Directions and Emerging Paradigms

Design of Novel Pyridine (B92270) Carboxylic Acid Scaffolds with Enhanced Selectivity

The pyridine carboxylic acid framework is a cornerstone in drug design, valued for its adaptability and its capacity to engage in a variety of interactions with biological targets. nih.govrsc.orgresearchgate.net The future of drug discovery involving this scaffold lies in the rational design of novel derivatives with superior selectivity, aiming to maximize therapeutic efficacy while minimizing off-target effects.

The versatility of the pyridine ring allows for extensive structural modifications. nih.gov The placement of substituents on the ring can be meticulously adjusted to fine-tune the compound's electronic and steric properties, thereby optimizing its binding affinity and selectivity for a specific biological target. nih.gov The carboxylic acid group itself is a key feature, contributing to the molecule's polarity and its ability to coordinate with metal ions, a property that is particularly advantageous in the inhibition of metalloenzymes. nih.gov

Researchers are actively exploring a multitude of pyridine carboxylic acid derivatives as inhibitors for a wide array of enzymes. These include urease, synthase, tyrosinase, myeloperoxidase, acetylcholinesterase, and various kinases. nih.gov The amide derivatives of these scaffolds have also shown promise, with some exhibiting broad-spectrum antifungal activity. mdpi.com A significant area of focus is the development of inhibitors for histone demethylases, with some substituted pyridine carboxylic acid derivatives demonstrating sub-nanomolar inhibitory concentrations (IC50) in in vitro assays. dovepress.com

The strategic design of these scaffolds often involves creating bioisosteres, where one functional group is replaced by another with similar physicochemical properties to enhance the compound's pharmacological profile. This approach, combined with structure-activity relationship (SAR) studies, allows for the systematic optimization of lead compounds. For instance, in the pursuit of potent antitumor agents, modifications to the pyridine carboxylic acid core have yielded compounds with significantly improved potency and reduced toxicity to normal cells. dovepress.com

The following table provides examples of how modifications to the pyridine carboxylic acid scaffold have led to the development of potent and selective enzyme inhibitors.

Target EnzymeScaffold ModificationResult
Histone DemethylasesSubstituted pyridine carboxylic acidsSub-nanomolar IC50 values in vitro dovepress.com
Matrix Metalloproteinase-13 (MMP-13)Pyridine carboxylic acid derivativePotent antitumor agent with reduced toxicity dovepress.com
Squalene Cyclooxygenase (SE) and 14α-demethylase (CYP51)Amide-pyridine scaffoldBroad-spectrum antifungal potential mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful new tools for the rational design of novel compounds. cosharescience.comarxiv.org These computational approaches can analyze vast datasets of chemical information to identify promising new scaffolds and predict their biological activities, significantly accelerating the drug development pipeline.

Generative AI models, for instance, can propose entirely new molecular structures with desired properties, moving beyond the traditional high-throughput screening of existing compound libraries. cosharescience.com These models can be trained on known active compounds to learn the key structural features required for a specific biological activity and then generate novel molecules that incorporate these features. This "inverse design" approach, where the desired properties are specified first, holds immense promise for the targeted discovery of new therapeutic agents. arxiv.org

In the context of 5-(2-cyanophenyl)nicotinic acid and its analogs, AI and ML can be employed to:

Predict Structure-Activity Relationships (SAR): Machine learning models can be trained to predict the biological activity of novel pyridine carboxylic acid derivatives based on their chemical structure. eurekaselect.com

Optimize Lead Compounds: AI algorithms can suggest modifications to existing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

De Novo Design: Generative models can design novel pyridine carboxylic acid scaffolds with enhanced selectivity for specific biological targets. cosharescience.com

Predict Physicochemical Properties: In silico tools can predict important properties such as solubility, permeability, and metabolic stability, helping to identify candidates with favorable drug-like characteristics. mdpi.com

Recent studies have already demonstrated the application of these techniques to related heterocyclic compounds. For example, 4D-QSAR (Quantitative Structure-Activity Relationship) studies have been used to analyze pyrazole (B372694) pyridine carboxylic acid derivatives. eurekaselect.com Furthermore, computational workflows incorporating molecular mechanics and density functional theory (DFT) calculations are being used to study the properties of pyridine derivatives. mdpi.com

The synergy between human expertise and AI is also a promising avenue. AI can serve as a powerful tool to augment the creativity and intuition of medicinal chemists, enabling them to explore a much wider chemical space and make more informed decisions in the design of new drugs. arxiv.org

Advanced In Vitro Models for Complex Biological Systems

The evaluation of novel therapeutic agents requires sophisticated in vitro models that can accurately recapitulate the complexity of human biology. The development of advanced in vitro systems is crucial for screening compounds like this compound derivatives and predicting their efficacy and potential toxicity in humans.

Traditional 2D cell cultures, while useful for initial screening, often fail to capture the intricate cell-cell and cell-matrix interactions that occur in living tissues. To address this limitation, researchers are increasingly turning to more complex models, such as:

3D Cell Cultures and Spheroids: These models more closely mimic the three-dimensional architecture of tissues and tumors, providing a more physiologically relevant environment for drug testing.

Organoids: These are self-organizing 3D structures derived from stem cells that differentiate and assemble into miniature versions of organs. Organoids offer a powerful platform for studying disease mechanisms and testing drug responses in a patient-specific manner.

Microfluidic "Organs-on-a-Chip": These devices use microfabrication techniques to create microenvironments that simulate the functions of human organs. They allow for the precise control of the cellular environment and the real-time monitoring of cellular responses to drugs.

A variety of in vitro assays are employed to characterize the biological activity of pyridine carboxylic acid derivatives. These include:

Enzymatic Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are used to measure the inhibition of specific enzymes in a high-throughput format. dovepress.com

Cell-Based Assays: These assays assess the effects of compounds on cellular processes such as proliferation, apoptosis, and signaling pathways. For example, the MTT assay is used to measure cell viability, while Western blotting can be used to assess changes in protein expression. dovepress.comtandfonline.com

Cell Permeability Assays: To be effective, a drug must be able to enter its target cells. Assays are used to determine the cell permeability of compounds, often using prodrug strategies to improve cellular uptake. tandfonline.com

Specific Cell Line Models: Cancer cell lines, such as HCT-15 (human colorectal adenocarcinoma), are commonly used to evaluate the cytotoxic activity of potential anticancer drugs. mdpi.com Furthermore, specialized cell lines are used to study specific biological processes, such as the use of U2OS cells stably expressing DR-GFP for investigating DNA repair. nih.gov

The use of these advanced in vitro models allows for a more comprehensive and accurate assessment of the therapeutic potential of this compound derivatives, facilitating the selection of the most promising candidates for further development.

Development of Tool Compounds for Basic Science Investigations

Tool compounds are essential for dissecting complex biological pathways and validating new drug targets. These are highly selective and potent small molecules that can be used to modulate the activity of a specific protein in a controlled manner. The this compound scaffold provides a valuable starting point for the development of such chemical probes.

By inhibiting specific enzymes, tool compounds derived from this scaffold can help to elucidate the roles of these enzymes in various cellular processes. For example, the amide derivative, 5-(2-cyanophenyl)nicotinamide, has been investigated as an inhibitor of Nicotinamide (B372718) N-Methyltransferase (NNMT) and Poly(ADP-ribose) polymerase (PARP). Inhibiting these enzymes can provide insights into:

Metabolic Pathways: Inhibition of NNMT can help to understand the role of nicotinamide metabolism in cellular energy, detoxification, and epigenetic regulation.

DNA Repair Mechanisms: The use of PARP inhibitors can aid in unraveling the intricacies of DNA repair pathways and their relevance in cancer biology.

The development of potent and selective tool compounds is a critical step in the drug discovery process. It allows researchers to:

Validate Drug Targets: By observing the phenotypic effects of inhibiting a specific target with a tool compound, researchers can gain confidence that this target is indeed relevant to the disease of interest.

Elucidate Mechanism of Action: Tool compounds can be used to study the downstream effects of inhibiting a particular protein, helping to understand its role in cellular signaling and function.

Identify Biomarkers: The response of cells or organisms to a tool compound can help to identify biomarkers that can be used to predict which patients are most likely to benefit from a new drug.

The design and synthesis of these chemical probes often involve the creation of derivatives with specific properties, such as the incorporation of tags for visualization or affinity purification. The versatility of the pyridine carboxylic acid scaffold makes it an ideal platform for the generation of a diverse range of tool compounds to investigate a wide variety of biological questions. mdpi.com

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments and the cyanophenyl group’s integration .
  • IR Spectroscopy : Identify functional groups (e.g., -COOH at ~1700 cm⁻¹, -CN at ~2200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : If single crystals are obtained, this provides definitive structural confirmation .

How can researchers optimize the yield of this compound in multi-step syntheses?

Q. Advanced

  • Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd catalysts for coupling), solvents (polar aprotic for solubility), and temperatures .
  • Continuous Flow Processes : Improve efficiency and reduce side reactions, as demonstrated in nicotinic acid derivative syntheses .
  • Kinetic Studies : Monitor reaction progress using inline spectroscopy (e.g., UV-Vis) to identify rate-limiting steps .

What strategies address contradictions in reported biological activities of nicotinic acid derivatives?

Q. Advanced

  • Standardized Assays : Reproduce studies using consistent cell lines (e.g., HEK293 for cytotoxicity) and protocols (e.g., MIC for antimicrobial activity) .
  • Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting results .
  • Computational Modeling : Perform molecular docking or QSAR analysis to predict binding affinities and rationalize discrepancies .

What safety precautions are advised when handling this compound?

Q. Basic

  • PPE : Use P95 respirators, nitrile gloves, and goggles due to potential respiratory and dermal irritation .
  • Ventilation : Work in a fume hood to minimize inhalation risks.
  • Waste Management : Avoid drainage disposal; collect waste for incineration .

How can this compound be utilized in designing coordination polymers?

Q. Advanced

  • Linker Functionality : The carboxylic acid and nitrile groups can coordinate with metals (e.g., Ni²⁺, Co²⁺) to form 1D/2D polymers .
  • Reaction Conditions : Vary pH and solvent (e.g., DMF/water mixtures) to control polymer topology.
  • Characterization : Use FTIR (metal-ligand vibrations) and PXRD to confirm structural motifs .

What are the potential biological applications of this compound?

Q. Basic

  • Antimicrobial Screening : Test against Gram-positive/negative bacteria using broth microdilution .
  • Anti-inflammatory Assays : Measure COX-2 inhibition in macrophage cells (e.g., RAW264.7) .
  • Cytotoxicity Studies : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7) via MTT assays .

How to analyze the stability of this compound under different storage conditions?

Q. Advanced

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
  • Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines.
  • Thermal Analysis : Use DSC/TGA to determine decomposition temperatures and hygroscopicity .

Notes

  • Physical/toxicity data gaps (e.g., melting point, acute toxicity) necessitate experimental determination .
  • Methodological rigor and interdisciplinary approaches (e.g., combining synthesis, computational modeling, and bioassays) are key to advancing research on this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.